molecular formula C8H9NaO3S B7737252 sodium;2,5-dimethylbenzenesulfonate

sodium;2,5-dimethylbenzenesulfonate

Cat. No.: B7737252
M. Wt: 208.21 g/mol
InChI Key: SDCULNUHRZODAC-UHFFFAOYSA-M
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Description

Sodium 2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt of 2,5-dimethylbenzenesulfonic acid and is commonly used in various chemical and industrial applications. This compound is known for its solubility in water and its role as a catalyst in organic synthesis.

Scientific Research Applications

Sodium 2,5-dimethylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and etherification reactions.

    Biology: The compound is used in biochemical assays and as a reagent in the preparation of various biological molecules.

    Industry: Sodium 2,5-dimethylbenzenesulfonate is used in the production of detergents, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2,5-dimethylbenzenesulfonate can be synthesized through the sulfonation of 2,5-dimethylbenzene (p-xylene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions typically involve:

    Sulfonation: Reacting 2,5-dimethylbenzene with concentrated sulfuric acid at elevated temperatures to form 2,5-dimethylbenzenesulfonic acid.

    Neutralization: Neutralizing the resulting sulfonic acid with sodium hydroxide to produce sodium 2,5-dimethylbenzenesulfonate.

Industrial Production Methods

In industrial settings, the production of sodium 2,5-dimethylbenzenesulfonate follows similar steps but on a larger scale. The process involves continuous flow reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents like water or alcohols.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.

Mechanism of Action

The mechanism by which sodium 2,5-dimethylbenzenesulfonate exerts its effects is primarily through its role as a catalyst. The sulfonate group can stabilize transition states and intermediates in chemical reactions, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2,4-dimethylbenzenesulfonate
  • Sodium 3,5-dimethylbenzenesulfonate
  • Sodium benzenesulfonate

Uniqueness

Sodium 2,5-dimethylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and solubility. Compared to other similar compounds, it may offer distinct advantages in certain catalytic applications and industrial processes.

Properties

IUPAC Name

sodium;2,5-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.Na/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCULNUHRZODAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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